Urobilin

Beschreibung

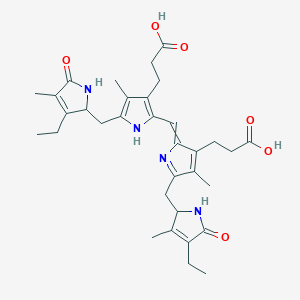

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1856-98-0 |

|---|---|

Molekularformel |

C33H42N4O6 |

Molekulargewicht |

590.7 g/mol |

IUPAC-Name |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15- |

InChI-Schlüssel |

KDCCOOGTVSRCHX-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Isomerische SMILES |

CCC1=C(C(=O)N[C@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Kanonische SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Andere CAS-Nummern |

1856-98-0 |

Physikalische Beschreibung |

Solid |

Synonyme |

Urobilin |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Urobilin

Precursors in Heme Catabolism

The journey to urobilin begins with the degradation of heme, a complex molecule containing iron that is a component of hemoglobin and other hemoproteins. microbenotes.comjumedicine.com This process primarily occurs in macrophages of the spleen and liver. microbenotes.comyoutube.com

The initial and rate-limiting step in heme degradation is catalyzed by the enzyme heme oxygenase (HO). researchgate.netfrontierspecialtychemicals.com This enzyme, existing in two main isoforms (HO-1 and HO-2), cleaves the heme ring to produce biliverdin (B22007), a green pigment, along with iron and carbon monoxide. mdpi.comucdavis.edu The reaction requires oxygen and NADPH as a cofactor. researchgate.netprotocols.io While HO-2 is constitutively expressed and involved in the normal turnover of heme, HO-1 is an inducible enzyme that responds to various stress stimuli. mdpi.com

Following its formation, biliverdin is rapidly reduced to bilirubin (B190676), a red-orange compound, by the enzyme biliverdin reductase (BVR). wikipedia.orgwikipedia.org This reaction also utilizes NADPH as a reducing agent. microbenotes.comprotocols.io Although biliverdin is water-soluble and could be excreted, mammals have evolved this extra step to produce bilirubin, a potent antioxidant. wikipedia.orgpnas.org The change in color from the green of biliverdin to the yellow-orange of bilirubin is observable in the changing colors of a bruise. youtube.com

Enzymatic Conversion of Heme to Biliverdin

Bilirubin Conjugation and Biliary Secretion

Unconjugated bilirubin is lipophilic (fat-soluble) and not easily excreted from the body. pnas.orgaasld.org To facilitate its removal, it is transported in the bloodstream bound to albumin to the liver. wikipedia.orgaasld.org In the hepatocytes (liver cells), bilirubin undergoes conjugation, a process that makes it water-soluble. nih.gov

The enzyme responsible for this is UDP-glucuronosyltransferase 1A1 (UGT1A1), which attaches glucuronic acid molecules to the propionic acid side chains of bilirubin. nih.govnih.gov The resulting water-soluble conjugated bilirubin, primarily bilirubin diglucuronide, is then actively transported into the bile canaliculi. nih.govmedscape.com This excretion into the bile is the rate-limiting step in bilirubin metabolism. medscape.com From the bile ducts, the conjugated bilirubin travels to the small intestine. wikipedia.orgmdpi.com

Molecular Interactions and Putative Physiological Functions of Urobilin

Urobilin Interaction with Carrier Proteins

Bilirubin (B190676), a precursor to this compound, is a hydrophobic molecule that requires carrier proteins, primarily albumin, for transport in systemic circulation mdpi.comnih.gov. Research indicates that this compound also binds to albumin mdpi.comnih.gov. This binding may be important for its transport in circulation mdpi.comnih.gov.

Albumin Binding of this compound: Structural Determinants and Binding Sites

In silico docking analysis has been used to predict the binding of this compound to human serum albumin (HSA) mdpi.comnih.gov. These studies suggest that this compound binds to albumin through hydrogen bonds and salt linkages mdpi.comnih.gov. Specifically, this compound was predicted to bind to HSA through three hydrogen bonds at amino acids H67, K240, and E252, and a salt linkage with K240 mdpi.comnih.gov. Albumin has primary drug-binding regions known as Sudlow's site I and site II, located in hydrophobic cavities within subdomains II-A and III-A, respectively rsc.org.

Competitive Dynamics between this compound and Bilirubin for Albumin Binding

Given the structural similarities between this compound and bilirubin, it has been hypothesized that this compound might compete with bilirubin for binding to albumin mdpi.comnih.gov. In silico docking analysis comparing the binding sites of bilirubin and this compound on albumin supports this hypothesis mdpi.comnih.gov. Bilirubin was predicted to bind to albumin at amino acids E208, K212, D237, and K240 through hydrogen bonds mdpi.comnih.gov. While there is some overlap in the predicted binding sites (K240), this compound is predicted to bind using some different hydrogen bonds (H67, E252) compared to bilirubin (E208, K212, D237) mdpi.comnih.gov. In vitro studies using bilirubin's fluorescent property when bound to protein have also indicated that this compound binds to albumin and might compete with bilirubin mdpi.comnih.gov. The binding of molecules to albumin can increase their half-life nih.govresearchgate.net.

Mechanistic Research into the Biological Activities of this compound and Urobilinogen (B88839)

While bilirubin is known to have antioxidant properties and other biological functions fishersci.co.uknih.govresearchgate.netresearchgate.net, the physiological roles of this compound and urobilinogen are less clear and are areas of ongoing research mdpi.comnih.govmedrxiv.org.

Antioxidant Functionality of Urobilinogen

Research has investigated the antioxidant capacity of urobilinogen. Studies have shown that urobilinogen possesses radical scavenging capabilities and can protect lipids from peroxidation researchgate.netresearchgate.netjst.go.jp. Its scavenging ability has been reported to be superior to that of other antioxidants, including α-tocopherol, bilirubin, and β-carotene, in certain experimental settings researchgate.netresearchgate.netjst.go.jp. Mechanistic studies suggest that urobilinogen can inhibit radical chain reactions by trapping free radicals, potentially through the release of hydrogen from its methylene (B1212753) bridge researchgate.netjst.go.jp.

Exploration of Other Potential Cellular and Systemic Roles

Recent research is exploring other potential roles of urobilinogen and this compound beyond their traditional view as mere waste products. Studies have indicated that urobilinogen may have immune-modulatory properties and can increase cellular permeability medrxiv.org. Research in severe alcoholic hepatitis patients showed that increased plasma levels of urobilinogen correlated with bilirubin-metabolizing bacteria and were an independent predictor of poor outcomes medrxiv.org. In vitro studies using isolated primary mouse enterocytes demonstrated that urobilinogen modulates cell permeability and junction proteins, suggesting a potential contribution to leaky gut medrxiv.org. Urobilinogen has also been shown to induce inflammation in neutrophils and alter the expression of glucocorticoid-alpha receptors, potentially affecting the response to steroids medrxiv.org.

Unlike bilirubin, which has demonstrated protective effects in various metabolic and inflammatory diseases and can bind to PPAR-α researchgate.netresearchgate.net, this compound has been positively associated with adiposity, insulin (B600854) resistance, and cardiovascular disease in some studies nih.govresearchgate.net. However, the precise physiological function of this compound remains largely unknown mdpi.comnih.govresearchgate.net. Further investigations are needed to fully understand the cellular and systemic roles of both urobilinogen and this compound researchgate.net.

Advanced Analytical Methodologies for Urobilin Research

Spectroscopic Analysis Techniques

Spectroscopic methods leverage the interaction of light with urobilin molecules to provide information about their concentration and structure.

Ultraviolet-Visible Spectrophotometry for this compound Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of this compound. This method relies on the principle that this compound absorbs light in the UV-Vis region of the electromagnetic spectrum. By measuring the absorbance of a this compound-containing sample at specific wavelengths, its concentration can be determined using the Beer-Lambert Law. denovix.com

While direct spectrophotometry of urobilinogen (B88839) (which can be oxidized to this compound for measurement) has been employed, challenges such as incomplete oxidation or pigment precipitation have been noted in earlier methods. nih.gov Modified procedures, such as direct spectrophotometry of a this compound-zinc complex in dimethyl sulfoxide, have been developed to enhance recovery and prevent protein precipitation, offering high sensitivity and specificity due to the characteristic absorption spectrum of the complex. nih.gov A rapid method for the quantitative determination of urinary urobilinoids, including this compound, utilizes extraction followed by reaction with Ehrlich's reagent and spectrophotometric reading of the absorbance band at 560 nm or 578 nm. nih.gov

Fluorescence Spectroscopy Utilizing Zinc-Urobilin Complex Formation

Fluorescence spectroscopy is a highly sensitive technique for this compound detection, particularly when coupled with the formation of a fluorescent zinc-urobilin complex. This compound itself exhibits weak fluorescence. researchgate.net However, the formation of a complex with zinc(II) ions significantly enhances its fluorescence properties. researchgate.netbiorxiv.orgnih.gov This enhancement is attributed to the complexation-induced rigidity of the chromophoric units within the this compound molecule, which decreases non-radiative decay rates of excited singlet states. researchgate.netresearchgate.net

The principle behind this method, often referred to as Schlesinger's reaction, involves the oxidation of urobilinogen to this compound, followed by the addition of zinc acetate (B1210297) solution to form the fluorescent zinc-urobilin complex. biorxiv.orgnih.gov This complex typically exhibits a characteristic green fluorescence when excited by blue light. nih.gov The fluorescence intensity is then measured, allowing for the quantification of this compound. This assay can be used as an effective screen for bacterial bilirubin (B190676) reduction, although it's important to note that stercobilin (B1237259) also fluoresces at the same wavelength as this compound, requiring orthogonal methods like mass spectrometry for differentiation if necessary. biorxiv.org Studies have investigated the photophysical properties of this compound-zinc(II) complexes, including the effect of physicochemical environments like temperature and pH on their fluorescence response. researchgate.net Aggregation of FP-Zn(II) complexes in pure aqueous media can lead to a loss of fluorescence, which can be mitigated by using appropriate solvent mixtures, such as ethanol (B145695) and water. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds, including this compound. NMR provides information about the connectivity of atoms and the spatial arrangement of a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). numberanalytics.comemerypharma.com

While specific detailed NMR data for this compound was not extensively found in the search results, the general application of NMR for structural determination of bile pigments and related compounds is well-established. escholarship.orgresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically employed for complete structural characterization. numberanalytics.comemerypharma.com 1D ¹H NMR provides information on the types of protons, their chemical environments, and their coupling interactions. emerypharma.com 2D NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between different nuclei, which are crucial for piecing together the molecular structure. numberanalytics.com The interpretation of chemical shifts, coupling constants, and cross-peaks in 2D spectra allows for the assignment of resonances and the confirmation of the molecular structure. numberanalytics.comemerypharma.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from complex matrices before detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the analysis of this compound and other bile pigments. HPLC allows for the separation of components in a mixture based on their differential interactions with a stationary phase and a mobile phase. labtestsguide.com This is particularly important for analyzing biological samples or environmental water where this compound is present alongside numerous other compounds.

HPLC methods for this compound often utilize reversed-phase columns with mobile phases consisting of mixtures of solvents like acetonitrile, water, and sometimes modifiers. nih.govnih.gov These methods can be used for both qualitative and quantitative analysis of this compound in various sample types, including urine, feces, bile, and serum. nih.govlabtestsguide.com HPLC has been applied to the analysis of fecal bile pigments, enabling the separation of different urobilinoids, including the separation of optically inactive this compound from other related compounds. nih.gov HPLC coupled with mass spectrometry (HPLC-MS) has also been reported for the analysis and detection of this compound in environmental water samples. psu.edursc.org

UV-Fluorescence detection is a common and sensitive detection method used in conjunction with HPLC for the analysis of this compound. This approach combines the separation power of HPLC with the sensitivity of fluorescence detection. After separation on the HPLC column, the eluent passes through a fluorescence detector, which excites the this compound molecules (often in their fluorescent zinc complex form) at a specific wavelength and measures the emitted light at another wavelength. biorxiv.orgnih.govresearchgate.net

While HPLC with UV detection has been used for urobilinoid analysis, the initial sensitivity was sometimes considered insufficient for clinical analysis. nih.gov HPLC with UV-Fluorescence detection offers enhanced sensitivity for compounds with fluorescent properties, including this compound when appropriately complexed. nih.govjrespharm.com This combination has been used for the detection of this compound in various matrices. nih.govpsu.edu For instance, HPLC with fluorimetric detection has been reported for this compound analysis with detection limits in the low µg/L range. psu.edu The use of fluorescence detection in HPLC systems can provide advantages in terms of sensitivity compared to UV or diode array detection for fluorescent molecules. jrespharm.com

Example Data Table (Illustrative - based on search results, specific quantitative data for this compound by each method was not consistently available across sources):

| Analytical Technique | Application for this compound Analysis | Key Principle | Sensitivity/Detection Limit (Example, varies by method/sample) |

| UV-Vis Spectrophotometry | Quantification in various samples | Absorption of light in UV-Vis range | ~0.5 µmol/l (direct spectrophotometry of zinc complex) nih.gov |

| Fluorescence Spectroscopy (with Zn) | Sensitive detection and quantification | Enhanced fluorescence of zinc-urobilin complex | ~0.25 µmol/l (spectrofluorometry of zinc complex) nih.gov, femtomolar levels possible with advanced setups nih.gov |

| NMR Spectroscopy | Structural elucidation | Interaction of atomic nuclei with magnetic field | Requires sufficient sample concentration |

| HPLC (with various detectors) | Separation and quantification in complex mixtures | Differential partitioning between stationary and mobile phases | Varies; HPLC-fluorimetric detection ~0.2 µg/L psu.edu |

| HPLC-UV-Fluorescence Detection | Sensitive separation and detection | HPLC separation followed by fluorescence measurement | Enhanced sensitivity compared to UV detection jrespharm.com |

Photodiode Array (PDA) Detection in HPLC

High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection is a widely used technique for the analysis of this compound. PDA detectors are a common type of detector in HPLC, providing fast and wide spectral analysis of molecules as they elute from the column. gentechscientific.com This allows for the simultaneous monitoring of absorbance across a range of wavelengths (typically 200-800 nm), providing both quantitative and qualitative information about the separated compounds. gentechscientific.commdpi.com

In the context of this compound analysis, HPLC-PDA can be used to separate this compound from other components in a sample matrix and detect it based on its characteristic absorption spectrum. slu.seresearchgate.netgriffith.edu.au This method has been applied to analyze this compound in various sample types, including water, where it serves as a chemical indicator of human fecal contamination. slu.seresearchgate.net Studies have demonstrated the development of HPLC-PDA methods for the simultaneous analysis of multiple compounds, including this compound, with validated parameters such as linearity, detection limits, and precision. mdpi.comresearchgate.net For instance, a method for analyzing caffeine (B1668208) and this compound in water simultaneously utilized a linear gradient protocol and monitored absorbance at 270 nm and 480 nm, achieving detection limits in the hundredths of µg/mL range. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Urobilinoid Profiling

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique employed for the separation and analysis of urobilinoids. HPTLC offers advantages in terms of sample throughput and the ability to analyze multiple samples simultaneously on a single plate. It is particularly useful for profiling complex mixtures of urobilinoids, allowing for the visualization and separation of different components based on their differential migration on a stationary phase.

HPTLC has been used in studies investigating the reduction products of bilirubin by intestinal bacteria, where it facilitated the separation of various bile pigments, including urobilinoids. researchgate.netcuni.cz Separated products on HPTLC plates can be examined under visible and UV light, and further analyzed using techniques like spectrophotometry or mass spectrometry after extraction from the silica (B1680970) gel. cuni.cz For example, HPTLC silica gel plates with a specific solvent system (H₂O:MeOH:CH₃COOH) have been used to separate this compound and bilirubin reduction products. researchgate.net

Advanced Solid-Phase Extraction (SPE) Methods for Sample Preparation

Sample preparation is a critical step in the analysis of this compound, especially when dealing with complex matrices like biological fluids or environmental water samples. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes prior to chromatographic or mass spectrometric analysis. scioninstruments.comthermofisher.com SPE utilizes a solid phase material to retain the analytes of interest or interfering compounds, allowing for their separation from the sample matrix. thermofisher.com

Advanced SPE methods involve the selection of appropriate sorbent materials and elution solvents to optimize the recovery and purity of this compound. The SPE process typically involves steps such as sample pre-treatment, conditioning of the SPE cartridge, loading the sample, washing to remove interferences, and elution of the analytes. scioninstruments.comthermofisher.comwaters.com Different SPE sorbents, including reversed-phase and ion-exchange materials, can be employed depending on the chemical properties of this compound and the sample matrix. waters.com SPE protocols have been developed for the extraction of this compound from various matrices, such as water, to enhance detection sensitivity in subsequent analytical steps like HPLC-MS. researchgate.net

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) and its hyphenated techniques are powerful tools for the identification, quantification, and structural characterization of this compound and its metabolites, offering high sensitivity and specificity. thermofisher.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection and Quantification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of polar and thermolabile compounds like urobilinoids. ESI produces charged molecules (ions) from the sample solution, which are then analyzed by the mass spectrometer based on their mass-to-charge ratio (m/z). thermofisher.com

LC-ESI-MS has been utilized for the detection and quantification of this compound in various studies. This technique allows for the separation of different urobilinoids by LC before their ionization and detection by MS, providing both chromatographic retention time and mass spectral information. ESI-MS has been used to detect urobilinoids in complex samples, such as blow fly guts, based on characteristic m/z values. nih.govresearchgate.net Studies have reported the detection of this compound with an m/z of 591 in positive ESI mode. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for this compound Metabolite Identification

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions (precursor ions) generated in the first stage of MS and the analysis of the resulting fragment ions in a second stage. thermofisher.com This technique provides structural information about the precursor ion, which is invaluable for the identification of metabolites and the confirmation of compound identity. thermofisher.comijpras.com

MS/MS is particularly useful for the identification of this compound metabolites and isomers, which may have similar molecular masses but different structures. By analyzing the fragmentation patterns of urobilinoids, researchers can gain insights into their chemical structures and metabolic pathways. LC-MS/MS assays have been developed for the detection of urobilinoids, yielding characteristic fragment ions. researchgate.netnih.gov For example, this compound with an m/z of 591.4 has been shown to produce a fragment ion at m/z 343.2 in MS/MS analysis. nih.gov MS/MS spectra of this compound and stercobilin have been reported, aiding in their identification. researchgate.net

Untargeted Metabolomics for Comprehensive Urobilinoid Profiling

Untargeted metabolomics is a comprehensive approach that aims to detect and identify as many metabolites as possible within a biological system without predefining the target compounds. researchgate.netcsic.es This approach utilizes advanced analytical techniques, primarily high-resolution mass spectrometry, to generate complex metabolic profiles. thermofisher.comresearchgate.netmedrxiv.org

Untargeted metabolomics has been applied to study urobilinoids in various contexts, including investigations into the gut microbiome and its influence on host metabolism. csic.esnih.govmit.edu This approach can reveal a wide range of urobilinoids and related metabolites present in a sample, providing a more complete picture of urobilinoid metabolism and its potential implications. researchgate.netresearchgate.net Studies using untargeted metabolomics have identified alterations in urobilinoid profiles in relation to conditions such as obesity and specific diseases. csic.esnih.gov While untargeted metabolomics provides a broad overview, a major challenge lies in the accurate identification of all detected metabolites, requiring robust databases and computational tools. researchgate.net

Data Table: Characteristic MS Data for Selected Urobilinoids

| Compound | Putative m/z ([M+H]⁺) | Characteristic Fragment Ions (m/z) | Analytical Technique | Source |

| This compound | 591.3177 nih.gov, 591.4 nih.gov | 343.2 nih.gov, 343.4 nih.gov, 468.4 nih.gov | ESI-MS/MS researchgate.netnih.gov | researchgate.netnih.govnih.gov |

| Stercobilin | 595.34902 uni.lu, 595 researchgate.net | 345 researchgate.net, 345.2 nih.gov, 470 researchgate.net | ESI-MS/MS researchgate.netnih.gov | researchgate.netnih.govuni.lu |

| Mesobilirubin | 589.30208 uni.lu, 589.3 nih.gov | 301.2 nih.gov | ESI-MS/MS nih.gov | nih.govuni.lu |

| Urobilinogen | 593.31768 uni.lu | Not specified in sources | ESI-MS/MS uni.lu | uni.lu |

| Stercobilinogen (B103226) | 9548718 (CID) wikipedia.org | Not specified in sources | MS (identification) researchgate.netwikipedia.org | researchgate.netwikipedia.org |

Note: m/z values can vary slightly depending on the instrument and experimental conditions.

Chemical Synthesis and Stereochemical Investigations of Urobilin

Synthetic Pathways from Bilirubin (B190676) and Urobilinogen (B88839) Derivatives

The primary natural route for urobilin formation involves the degradation of bilirubin in the large intestine by microbial enzymes, specifically bilirubin reductase, which converts bilirubin to urobilinogen nih.govwikipedia.org. Urobilinogen is a colorless compound that is subsequently oxidized to the colored this compound upon exposure to air wikipedia.orgwikipedia.org.

Chemical synthesis of this compound typically involves the oxidation and modification of bilirubin or urobilinogen derivatives . While detailed proprietary synthetic pathways exist, the general approach utilizes bilirubin or urobilinogen as starting materials . Urobilinogen can be synthesized from bilirubin through reduction using chemical agents such as sodium borohydride (B1222165) under controlled conditions smolecule.comresearchgate.net. The conversion of urobilinogen to this compound involves controlled oxidation .

Historically, studies by researchers like C. J. Watson in the 1930s contributed to understanding this compound and its derivatives, including differences in properties among various analogues acs.org. Early synthetic efforts aimed at confirming the structure and absolute configuration of related compounds like stercobilin (B1237259) involved coupling different dipyrroles, some of which were optically active doi.org. The synthesis of optically active urobilins has also been reported drugfuture.com.

Synthetic urobilinogen, often used in diagnostic tests, is produced by the reduction of bilirubin and may contain a mixture of byproducts, including this compound and stercobilinogen (B103226) cellsciences.com.

Characterization of this compound Stereoisomers

This compound, as a linear tetrapyrrole, possesses stereogenic centers, particularly at the C(4) and C(16) positions, suggesting the potential for optical activity and the existence of stereoisomers doi.org. The structure of this compound involves dipyrrylmethene units joined by methylene (B1212753) bridges to pyrrolenone or pyrrolidone rings drugfuture.com.

Research has identified different urobilinoids, including d-urobilin (B1240174), l-stercobilin, and i-urobilin (mesourobilinogen), which exhibit stereoisomerism wikipedia.orgdoi.orgdrugfuture.com. Natural this compound found in human feces and urine can include different stereoisomers doi.orgdrugfuture.com. Studies in the 1970s revised the proposed structure of d-urobilin drugfuture.com.

Characterization of this compound stereoisomers often involves chromatographic separation techniques, such as using chiral stationary phases in HPLC, and spectroscopic methods like circular dichroism (CD) spectroscopy and high-resolution MS/MS fragmentation patterns . Comparison with synthetic isomers is also used for calibration and identification .

Mass spectral analysis has been employed to determine the molecular weights of urobilinogen components, indicating the presence of different forms pnas.org. For instance, analysis of natural urobilinogen samples suggested components with molecular weights of 592 and 594, corresponding to different structural types (dipyrrolinone and pyrrolinone-pyrrolidone) pnas.org.

Optical Activity Studies and Chiral Properties of Urobilins

The optical activity of urobilinoids, including this compound and stercobilin, was recognized relatively early in their study doi.org. Natural (−)-stercobilin and (+)-urobilin are known for their high specific rotations as hydrochlorides in chloroform, with values around -4000 and +5000, respectively doi.org. The free bases retain the sign of rotation but with significantly lower magnitudes doi.org.

Studies have investigated the origin of optical activity in urobilins, noting that it can arise from mechanisms beyond the typical one-electron μ-μ mechanism in some linear tetrapyrroles depending on their structure doi.org. The absolute configuration of the chiral centers, particularly at C(4) and C(16), is linked to the chiroptical properties doi.org.

Optical rotatory dispersion (ORD) and circular dichroism (CD) spectroscopy are crucial techniques for studying the chiroptical properties and conformational changes of urobilinoids doi.orgnih.gov. Measurements of CD spectra at variable temperatures have shown that the conformations of optically active urobilinoids can change with temperature, and these changes are influenced by solvent hydrogen bonding characteristics nih.gov. For example, in methanol-glycerol, the chiral sense of the helical conformation of the dipyrrylmethene chromophore can reverse upon lowering the temperature nih.gov.

Metal complex formation, such as with zinc and copper ions, has been shown to affect the optical activity and absorption spectra of urobilins, leading to a loss of optical activity and, in the case of stercobilin, a change in the sign of rotation doi.orgrsc.org.

The synthesis of optically pure this compound model compounds with methyl groups at chiral centers C(4) and C(16) has been undertaken to prevent facile racemization and study the relationship between chiroptical properties and absolute configuration doi.org. The chiroptical properties of this compound derivatives can also be influenced by solvent-dependent effects acs.org.

The three-way relationship between the absolute configuration at C(4) and C(16), the CD Cotton effect, and the helicity of the dipyrrin (B1230570) I chromophore in urobilins is an area of ongoing investigation doi.org.

Data Tables

While specific quantitative data tables for synthetic yields or detailed spectroscopic shifts across various stereoisomers were not extensively detailed in the search results, the following table summarizes key optical rotation data mentioned:

| Compound | Solvent | Form | Specific Rotation ([α]D) | Reference |

| (−)-Stercobilin | Chloroform | Hydrochloride | -4000 | doi.org |

| (+)-Urobilin | Chloroform | Hydrochloride | +5000 | doi.org |

| (−)-Stercobilin | Not specified | Free base | ~20% of HCl value | doi.org |

| (+)-Urobilin | Not specified | Free base | ~20% of HCl value | doi.org |

| (+)-Urobilin model compound (with C4/C16 methyls) | CH2Cl2 | Free base | +1960 (at 20°C, c 4.8×10−3) | doi.org |

Research Applications and Biomarker Discovery in Academic Contexts

Environmental Monitoring: Urobilin as a Chemical Marker for Human Waste Contamination

This compound serves as a valuable chemical marker for identifying human waste contamination in water sources. psu.edunih.govnih.gov Traditional methods for detecting fecal contamination often rely on microbial indicators like E. coli, which are not always specific to a single host species. psu.edunih.gov this compound, being a direct byproduct of hemoglobin breakdown in mammals and excreted in feces and urine, offers a more specific indicator of human waste. psu.edunih.govnih.gov

The presence and concentration of this compound in water can signal the intrusion of human sewage into natural waters, including recreational areas, wells, and drinking water sources. psu.edu This makes it a crucial tool for assessing water quality, the effectiveness of wastewater treatment processes, and potential public health risks associated with contaminated water. Advanced analytical techniques, such as high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ES-MS), have been developed to detect and quantify this compound in water samples at very low concentrations. psu.edunih.gov

One study analyzing source waters from various sites in the United States detected this compound concentrations ranging from non-detectable levels to 300 ng/L. psu.edunih.gov The development of even more sensitive detection methods, like fluorescence emission cavity-enhanced spectroscopy, has enabled the detection of this compound at femtomolar concentrations, further enhancing its utility in real-time water quality assessment. nih.govtamu.edu

This compound Concentrations in U.S. Source Waters

| Location | This compound Concentration (ng/L) | Methodology |

|---|---|---|

| Nevada | 300 | HPLC–ES-MS |

| Michigan | Not detectable | HPLC–ES-MS |

| Various sources | 10 - 300 | HPLC–ES-MS |

This table summarizes the concentrations of this compound detected in various source waters across the United States, as determined by High-Performance Liquid Chromatography–Electrospray Mass Spectrometry (HPLC–ES-MS). psu.edu

This compound as a Circulating Biomarker in Academic Research Models

In academic research, this compound is increasingly being investigated as a circulating biomarker to understand various physiological and pathological processes.

Association Studies with Metabolic Homeostasis in Research Cohorts

Recent studies have highlighted a significant association between plasma this compound levels and metabolic dysfunction. In human cohorts, elevated plasma this compound has been positively correlated with adiposity, insulin (B600854) resistance, and an increased risk of cardiovascular disease. nih.govmdpi.com Specifically, higher this compound levels have been linked to a greater body mass index (BMI), increased body fat percentage, and markers of insulin resistance like HOMA-IR. mdpi.com

Interestingly, some research suggests a potential sex-specific difference in these associations, with a stronger correlation observed in females. mdpi.com Furthermore, studies have indicated that this compound levels may be inversely related to plasma bilirubin (B190676) levels, a known antioxidant and protective factor against metabolic diseases. mdpi.commdpi.com This inverse relationship suggests that the balance between bilirubin and its catabolized product, this compound, could be a critical factor in metabolic health. mdpi.com this compound has also been identified as a potential biomarker for cardiovascular disease mortality, type 2 diabetes, and stroke. nih.gov

Role in Heme Degradation Pathway Flux and Regulation Research

This compound is a key metabolite in the heme degradation pathway. Heme is broken down into biliverdin (B22007), which is then converted to bilirubin. researchgate.netmicrobenotes.com In the gut, intestinal bacteria metabolize bilirubin into urobilinogen (B88839), which is subsequently oxidized to this compound. nih.govresearchgate.netgeekymedics.com A portion of this this compound is reabsorbed into the systemic circulation. nih.gov

The enzyme responsible for the conversion of bilirubin to urobilinogen, bilirubin reductase (BilR), has been identified in gut bacteria, primarily within the Firmicutes phylum. nih.govresearchgate.net Research into the regulation of this pathway is crucial, as the flux of metabolites can have significant physiological consequences. For instance, studies in mouse models of diet-induced non-alcoholic fatty liver disease (NAFLD) have shown that suppressing the UGT1A1 enzyme, which conjugates bilirubin in the liver, leads to increased plasma bilirubin, decreased plasma this compound, and improvement in fatty liver disease. mdpi.com This highlights the intricate interplay between hepatic and microbial metabolism in regulating heme degradation products and their impact on health.

Mechanistic Studies of this compound in Conditions Related to Bilirubin Metabolism

The role of this compound is also being explored in the context of diseases characterized by altered bilirubin metabolism, such as jaundice and cholestasis.

Investigations into Jaundice Mechanisms

Jaundice is characterized by high levels of bilirubin in the blood (hyperbilirubinemia), leading to a yellowish discoloration of the skin and eyes. geekymedics.commsdmanuals.com The metabolism of bilirubin to urobilinogen in the intestine and its subsequent excretion is a critical step in maintaining bilirubin homeostasis. msdmanuals.comnih.gov In conditions leading to jaundice, such as increased red blood cell breakdown (hemolysis) or liver dysfunction, the production and processing of bilirubin are altered. msdmanuals.comwikipedia.org

Research has shown that the absence or low abundance of bilirubin-reducing microbes in the gut of neonates may exacerbate neonatal jaundice. nih.gov This is because the reduction of bilirubin to urobilinogen is a key step that limits the reabsorption of unconjugated bilirubin. nih.gov Therefore, understanding the factors that influence the gut microbial conversion of bilirubin to urobilinogen is essential for developing strategies to manage and prevent jaundice.

Urobilinogen Levels in Different Pathological Conditions

| Condition | Urobilinogen Level (mg/dL) | Interpretation |

|---|---|---|

| Normal | 0.2 - 1.0 | Normal liver function |

| Hepatitis | >1.0 | Possible liver dysfunction |

| Obstructive Jaundice | <0.2 | Bile duct obstruction |

This table shows the interpretation of different levels of urobilinogen in urine, which can be indicative of various liver-related pathological conditions.

Research on Cholestasis Mechanisms

Cholestasis is a condition characterized by a reduction or stoppage of bile flow. medscape.comnih.gov This can be caused by issues within the liver (intrahepatic) or obstruction of the bile ducts outside the liver (extrahepatic). nih.govresearchgate.net In cholestasis, the excretion of conjugated bilirubin into the intestine is impaired. medscape.com

This impairment leads to a decrease in the formation of urobilinogen in the gut. wikipedia.org Consequently, urinary urobilinogen levels are often low or absent in complete obstructive jaundice. wikipedia.org The retention of bile components, including bilirubin, within the liver and their subsequent regurgitation into the bloodstream are central to the pathophysiology of cholestasis. medscape.com Research into the molecular transporters involved in bile secretion and the impact of retained bile acids on liver cells is ongoing, with this compound levels serving as an indirect indicator of the extent of biliary obstruction. nih.govmdpi.com

Role of this compound in Inflammatory Bowel Disease (IBD) Pathophysiology

The pathophysiology of Inflammatory Bowel Disease (IBD), which encompasses conditions like Crohn's disease and ulcerative colitis, involves complex interactions between genetic susceptibility, environmental factors, and the gut microbiota. nih.govfrontiersin.org Recent research has highlighted the significance of metabolic pathways, particularly the breakdown of bilirubin, in the development and progression of IBD.

A key finding is the altered balance between bilirubin and this compound in IBD patients. Studies have shown that individuals with IBD tend to have lower fecal levels of this compound and its precursor, urobilinogen, but higher levels of bilirubin. gutmicrobiotaforhealth.comunica.it This shift is strongly linked to the composition of the gut microbiome. The conversion of bilirubin to urobilinogen is dependent on the enzyme bilirubin reductase (BilR), which is expressed by specific gut bacteria, primarily from the Firmicutes phylum. gutmicrobiotaforhealth.commdpi.com In IBD patients, a state of dysbiosis, or microbial imbalance, often leads to a reduction or absence of these BilR-producing bacteria. gutmicrobiotaforhealth.comwikipedia.org This deficiency disrupts the normal metabolism of bilirubin, causing it to accumulate in the gut while diminishing the production of this compound. gutmicrobiotaforhealth.com

The consequent reduction in this compound levels may contribute to the pathophysiology of IBD through several mechanisms. Chronic inflammation in IBD is associated with significant oxidative stress, which damages the intestinal lining. plos.orgmdpi.comfrontiersin.org Bilirubin is a known potent antioxidant, and its reduced metabolism in the gut of IBD patients might be a compensatory mechanism or could itself influence the inflammatory environment. plos.org However, the altered microbial processing of bilirubin, leading to decreased this compound, highlights a direct metabolic consequence of the dysbiosis seen in IBD. gutmicrobiotaforhealth.comunica.it Some studies suggest that intestinal disorders like IBD can interfere with the normal absorption and metabolism of bilirubin, potentially affecting this compound levels. carehospitals.comcentersurgentcare.net Therefore, the this compound/bilirubin ratio is being investigated as a potential indicator of the metabolic disruption occurring in the gut of IBD patients. bmj.com

Identification and Validation of this compound as a Research Biomarker for Specific Conditions in Preclinical and Observational Studies

This compound has emerged as a molecule of interest in untargeted metabolomics studies, leading to its investigation as a potential biomarker for various diseases in preclinical and observational settings. mdpi.com

Renal Cell Carcinoma Research Biomarkers

In the context of oncology, preclinical research has pointed towards this compound as a potential biomarker for specific types of kidney cancer. Renal cell carcinoma (RCC) is the most prevalent form of kidney cancer, and identifying non-invasive biomarkers for its detection and characterization is a significant research goal. mdpi.comnih.govnih.gov

A study utilizing a mouse model of fumarate (B1241708) hydratase (FH)-deficient renal cell carcinoma identified a distinct metabolic signature associated with the loss of FH. taylorandfrancis.com In this preclinical model, urinary analysis revealed that this compound, a product of heme degradation, was one of the most characteristic metabolites, alongside fumarate and argininosuccinate. taylorandfrancis.com This metabolic signature was also replicated in the culture media of human FH-deficient cancer cells. taylorandfrancis.com These findings suggest that this compound could serve as a component of a biomarker panel for screening or diagnosing this specific subtype of renal cell carcinoma.

Table 1: this compound in Renal Cell Carcinoma (RCC) Preclinical Research

| Study Focus | Model System | Key Finding | Potential Application | Citation |

| Metabolic signature of FH-deficient RCC | FH-deficient mouse model and cell culture | This compound identified as a characteristic urinary metabolite. | Component of a non-invasive biomarker panel for a specific RCC subtype. | taylorandfrancis.com |

Chronic Chagas Cardiomyopathy Research Biomarkers

Chagas disease, caused by the parasite Trypanosoma cruzi, can lead to a severe and life-threatening heart condition known as chronic Chagas cardiomyopathy (CCC). nih.govscielo.br A major challenge in managing Chagas disease is the lack of reliable markers to predict which individuals will progress from the indeterminate form of the disease to CCC. nih.govcsic.es

Untargeted metabolomics studies of serum from individuals with Chagas disease have identified significant alterations in the bilirubin metabolism pathway that correlate with disease progression. nih.govcsic.es Observational studies have demonstrated that as the disease progresses from the indeterminate stage to chronic Chagas cardiomyopathy, there is a significant increase in serum L-urobilin levels. nih.govresearchgate.net This increase in this compound is coupled with a corresponding decrease in bilirubin and biliverdin levels. nih.govcsic.es This inverse relationship suggests that the accelerated conversion of bilirubin to this compound could be a metabolic marker of advancing cardiac disease in Chagas patients. nih.govresearchgate.net Therefore, the ratio of this compound to bilirubin is being investigated as a potential biomarker to monitor disease progression and manage patients with this neglected tropical disease. nih.govcsic.es

Table 2: this compound as a Biomarker in Chronic Chagas Cardiomyopathy (CCC) Observational Studies

| Patient Groups Compared | Sample Type | Key Finding | Biomarker Potential | Citations |

| Healthy vs. Indeterminate CD vs. CCC | Serum | L-urobilin levels significantly increase from the indeterminate stage to CCC. | Marker for disease progression. | nih.govcsic.esresearchgate.net |

| Indeterminate CD vs. CCC | Serum | Decreasing levels of bilirubin and biliverdin coupled with elevated this compound. | Potential to serve as a biomarker of disease progression. | nih.govcsic.es |

Heart Failure Research Biomarkers

The association between this compound and heart failure has been noted for nearly a century, with early studies reporting increased urinary urobilinogen in patients with the condition. mdpi.comahajournals.org Modern research, employing advanced techniques like non-targeting mass spectrometry, has revived interest in this compound as a potential biomarker for heart failure. mdpi.com

Recent observational studies in large community-based cohorts have solidified this association. Higher circulating levels of this compound have been independently associated with an increased risk of incident heart failure. nih.gov One study estimated that for each standard deviation increase in this compound, the hazard ratio for developing heart failure was 1.29. nih.gov Furthermore, this compound concentrations have been found to be inversely associated with left ventricular ejection fraction, a key measure of the heart's pumping ability. nih.govresearchgate.net This suggests that rising this compound levels may reflect worsening cardiac function. While adding this compound to existing risk prediction models did not show a major improvement in predictive power, its consistent association across multiple cohorts points to its potential role as a novel marker of heart disease pathophysiology. nih.govresearchgate.net

Table 3: this compound in Heart Failure Observational Research

| Study Type | Cohort(s) | Key Findings | Significance | Citations |

| Metabolomic Profiling | PIVUS, ULSAM, TwinGene | Higher circulating this compound was associated with incident heart failure. | Identifies this compound as a potential risk marker. | nih.gov |

| Metabolomic Analysis | Three community-based Swiss cohorts | This compound concentrations were inversely associated with left ventricular ejection fraction. | Links this compound to a direct measure of cardiac function. | researchgate.net |

| Historical Clinical Study | Patients with acute myocardial infarction | Increased urinary urobilinogen excretion was observed in ~90% of subjects. | Early evidence of altered this compound metabolism in cardiac events. | ahajournals.org |

| Review/Association Studies | Various | Plasma this compound is positively correlated with heart failure. | Confirms this compound as a molecule of interest in cardiovascular disease research. | mdpi.comresearchgate.net |

Future Directions and Emerging Research Avenues in Urobilin Chemistry and Biology

Elucidating Uncharacterized Enzymatic Steps and Genetic Determinants in Urobilinoid Metabolism

The conversion of bilirubin (B190676) to urobilinogen (B88839) is a critical metabolic process mediated by the gut microbiota. ksumsc.comteachmephysiology.comsmolecule.com While the enzyme bilirubin reductase (BilR) was recently identified in 2024 as the key catalyst for this reduction, the complete enzymatic cascade and its genetic underpinnings are not fully understood. wikipedia.orgresearchgate.net The BilR enzyme has been primarily found in bacteria belonging to the Firmicutes phylum, such as Clostridium ramosum. researchgate.netxiahepublishing.comnih.gov However, the potential roles of other microbial enzymes and accessory proteins in the multi-step transformation of various bilirubin conjugates to the full spectrum of urobilinoids (including stercobilin (B1237259), urobilin, and their precursors) remain an area of active inquiry. nih.govoncohemakey.com

Future research will likely focus on:

Functional Characterization: Identifying and characterizing other novel enzymes from the human gut microbiome that may participate in or regulate bilirubin deconjugation and reduction. This involves moving from identifying the presence of bacteria to understanding their functional enzymatic activity in vivo. nih.govfrontiersin.org

Genetic Analysis: Investigating the genetic determinants within gut bacteria that control the expression and activity of BilR and other related enzymes. This includes exploring the regulatory networks that respond to substrate availability and host signals.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Pathways

To achieve a holistic view of this compound metabolism, researchers are turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of the this compound pathway. plos.orgfrontlinegenomics.com By combining these different layers of biological information, scientists can move from a linear understanding of the pathway to a systems-level perspective that captures the complex interactions between the host and its microbiome. mdpi.com

Emerging research avenues in this domain include:

Pathway Modeling: Utilizing platforms like PaintOmics, PathIntegrate, and COSMOS to map and visualize the interactions between microbial gene expression (metatranscriptomics), protein function (metaproteomics), and metabolite production (metabolomics) within the gut. plos.orgmdpi.comebi.ac.uk

Biomarker Discovery: Applying integrated omics to identify novel biomarkers. For instance, studies are beginning to link urinary breakdown products, including urobilinoids, with plasma protein levels and genetic data to uncover pathways associated with cardiovascular and metabolic diseases. xiahepublishing.commedrxiv.org A recent human study noted that obese individuals had significantly higher levels of the bilirubin catabolite, this compound. nih.gov

Gut-Liver Axis Communication: Using a systems biology approach to decipher the signaling along the gut-liver axis, where microbially-produced urobilinogen is reabsorbed and enters the enterohepatic circulation. smolecule.comnih.gov This can clarify how perturbations in the gut microbiome affect liver function and systemic health. nih.gov

Development of Novel High-Throughput Analytical Platforms for this compound Quantification

Accurate and efficient quantification of this compound and its precursors is essential for both clinical diagnostics and research. While standard urinalysis test strips provide a rapid assessment, there is a growing need for more precise and high-throughput methods. nih.govdocus.ai The development of advanced analytical platforms is a key area of focus.

Future developments are expected in the following areas:

Advanced Chromatography and Mass Spectrometry: The use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (MS) has become indispensable for the detailed analysis of bile pigments. worldscientific.comworldscientific.com Future work will focus on refining these methods for higher sensitivity, allowing for the characterization of a wider range of urobilinoid isomers and conjugates in complex biological samples. worldscientific.com

High-Throughput Metabolomics: The application of metabolomics platforms, which utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and direct flow injection MS, enables the simultaneous analysis of hundreds of metabolites in urine. plos.orggrafiati.com Adapting these platforms for targeted, high-throughput this compound quantification in large-scale population studies is a promising direction.

Microfluidic and Novel Technologies: Microfluidic platforms, such as microarrays and droplet-based systems, offer the potential to dramatically increase throughput while reducing sample and reagent volumes. mdpi.com The development of novel analytical methods, such as turbidimetry-enabled liquid chromatography, could also be adapted for the specific and rapid analysis of urobilinoids in various biofluids. mdpi.com

Exploration of Dietary and Environmental Modulators of this compound Production and Metabolism

The production of this compound is heavily influenced by external factors, particularly diet and environment, primarily through their effects on the gut microbiome and red blood cell turnover. sprintdiagnostics.inmydoxa.com Systematically investigating these modulators is crucial for developing dietary and lifestyle recommendations related to conditions influenced by bilirubin metabolism.

Key research questions for the future include:

Dietary Components: How do specific dietary components, such as different types of dietary fiber, polyphenols, and fats, modulate the composition and metabolic activity of the gut bacteria responsible for this compound production? taylorandfrancis.com Studies have shown that increased fruit and vegetable consumption is associated with higher bilirubin levels, while fast-food diets are linked to lower levels. nih.gov

Environmental Exposures: What is the impact of environmental factors such as exposure to extreme temperatures, dehydration, and medications (e.g., antibiotics, nonsteroidal anti-inflammatory drugs) on urobilinoid metabolism? mydoxa.com Antibiotic use, for example, can disrupt the gut flora necessary for bilirubin conversion. sprintdiagnostics.indocus.ai

Lifestyle Factors: How do factors like intense physical exercise, which can induce hemolysis, influence the flux through the bilirubin-urobilinogen pathway? mydoxa.com Understanding these relationships can provide a more complete picture of an individual's metabolic state.

Q & A

Q. What experimental strategies mitigate this compound’s instability in aqueous solutions for long-term studies?

- Methodological Answer : Store this compound in methanol or ethanol at −80°C under nitrogen to prevent oxidation. For in vitro assays, prepare fresh solutions in pH 9–10 buffers and use within 2 hours. Monitor degradation via UV-Vis spectroscopy (peak absorption at 450 nm) .

Methodological Considerations for Research Design

- Data Contradiction Analysis : When conflicting results arise (e.g., this compound’s role in oxidative stress vs. insulin resistance), perform meta-regression analyses to identify confounding variables (e.g., BMI, liver function) across studies .

- Standardization : Establish inter-laboratory protocols for this compound quantification, including calibration with certified reference materials and validation of extraction efficiency (e.g., spike-and-recovery tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.